6-(4-ethoxyphenyl)-N,N-diethyl-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
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Overview
Description
6-(4-ETHOXYPHENYL)-N,N-DIETHYL-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolothiadiazines This compound is characterized by the fusion of a triazole ring with a thiadiazine ring, forming a unique scaffold that exhibits a wide range of biological activities
Preparation Methods
The synthesis of 6-(4-ETHOXYPHENYL)-N,N-DIETHYL-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves the condensation reaction between aryl α-bromo ketones and thiocarbohydrazide, followed by cyclization with ortho esters in the presence of trifluoroacetic acid under mild conditions . This method is highly effective and yields the desired compound with good purity. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxyphenyl or diethyl groups can be replaced by other nucleophiles under appropriate conditions.
Cyclization: The triazole and thiadiazine rings can participate in cyclization reactions, forming various cyclic derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dioxane, catalysts such as trifluoroacetic acid, and specific temperature and pressure conditions to optimize the reaction yield and selectivity.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other heterocyclic compounds and pharmaceuticals.
Industry: The compound’s unique chemical structure and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-ETHOXYPHENYL)-N,N-DIETHYL-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological processes. For example, it may inhibit carbonic anhydrase, cholinesterase, or other enzymes, leading to therapeutic effects such as reduced inflammation or antimicrobial activity . The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar compounds to 6-(4-ETHOXYPHENYL)-N,N-DIETHYL-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE include other triazolothiadiazines with different substituents. These compounds share the core triazolothiadiazine scaffold but differ in their biological activities and chemical properties due to variations in substituent groups. Some examples include:
6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: Exhibits anticonvulsant activity.
3,6-diaryl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines: Shows antibacterial activity.
The uniqueness of 6-(4-ETHOXYPHENYL)-N,N-DIETHYL-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE lies in its specific substituent groups, which confer distinct biological activities and chemical reactivity, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C18H25N5O2S |
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Molecular Weight |
375.5 g/mol |
IUPAC Name |
6-(4-ethoxyphenyl)-N,N-diethyl-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C18H25N5O2S/c1-5-22(6-2)17(24)16-15(13-8-10-14(11-9-13)25-7-3)21-23-12(4)19-20-18(23)26-16/h8-11,15-16,21H,5-7H2,1-4H3 |
InChI Key |
TWUJLCJLIUUOQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1C(NN2C(=NN=C2S1)C)C3=CC=C(C=C3)OCC |
Origin of Product |
United States |
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